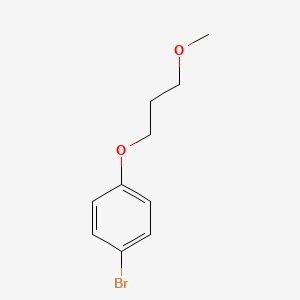

1-Bromo-4-(3-methoxypropoxy)benzene

Descripción general

Descripción

1-Bromo-4-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a 3-methoxypropoxy group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methoxypropoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the 3-methoxypropoxy group. The typical synthetic route involves:

Bromination of Benzene: Benzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to yield bromobenzene.

Etherification: Bromobenzene is then reacted with 3-methoxypropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Sodium amide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated benzene derivatives.

Aplicaciones Científicas De Investigación

1-Bromo-4-(3-methoxypropoxy)benzene is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(3-methoxypropoxy)benzene involves its interaction with various molecular targets, primarily through its bromine and methoxypropoxy groups. These functional groups enable the compound to participate in nucleophilic substitution and electrophilic aromatic substitution reactions, affecting molecular pathways and enzyme activities.

Comparación Con Compuestos Similares

Bromobenzene: A simpler brominated aromatic compound with only a bromine substituent.

4-Bromoanisole: Contains a bromine and a methoxy group on the benzene ring.

1-Bromo-4-(2-methoxyethoxy)benzene: Similar structure with a different alkoxy group.

Uniqueness: 1-Bromo-4-(3-methoxypropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to other brominated aromatic ethers. This makes it valuable in specialized synthetic applications and research studies.

Actividad Biológica

1-Bromo-4-(3-methoxypropoxy)benzene, with the chemical formula C₁₁H₁₅BrO₃, is an organic compound featuring a bromine atom and a methoxypropoxy group attached to a benzene ring. While specific biological activity data for this compound is limited, its structural characteristics suggest potential interactions with biological systems that warrant further investigation.

Chemical Structure and Properties

- Molecular Formula: C₁₁H₁₅BrO₃

- Molecular Weight: 273.15 g/mol

- CAS Number: 279262-34-9

The compound's structure includes a bromine atom, which is known to enhance reactivity, particularly in electrophilic aromatic substitution reactions. The methoxypropoxy group may influence solubility and bioavailability, potentially affecting its pharmacological properties.

Currently, there is no documented information on the specific mechanism of action for this compound. However, compounds with similar structures often exhibit significant biological activities, including:

- Enzyme Interaction: The presence of bromine and methoxy groups may facilitate interactions with enzymes or receptors, potentially altering their activity.

- Pharmacological Effects: Similar compounds have been associated with anti-inflammatory and anticancer activities, suggesting that this compound may also possess therapeutic potential .

2. Case Studies and Research Findings

Research on related compounds indicates that structural modifications can lead to diverse biological effects. For instance:

- A study on brominated phenolic compounds demonstrated their ability to inhibit certain enzymes involved in inflammatory pathways .

- Another investigation highlighted the role of methoxy groups in enhancing the lipophilicity of compounds, which could improve cellular uptake and efficacy in biological systems .

Potential Applications

This compound is primarily noted for its application as a precursor in synthetic chemistry, particularly in the synthesis of graphene nanoribbons. The unique structural properties allow for controlled chemical transformations that are valuable in material science.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-Bromo-4-(2-methoxyethoxy)benzene | C₁₁H₁₅BrO₂ | Anti-inflammatory properties |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | C₇H₃BrF₄O | Potential enzyme inhibition |

| 1-Bromo-4-(2-imidizoloethyl)benzene | C₁₁H₁₁BrN₂ | Unique pharmacological profiles |

Research Gaps and Future Directions

Despite the promising structural characteristics of this compound, substantial gaps exist in the literature regarding its biological activity. Future research should focus on:

- In vitro Studies: Conducting assays to evaluate enzyme inhibition or receptor binding.

- In vivo Studies: Assessing therapeutic effects in animal models to establish safety and efficacy profiles.

- Mechanistic Studies: Elucidating specific pathways affected by this compound to better understand its potential applications.

Propiedades

IUPAC Name |

1-bromo-4-(3-methoxypropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTRRSNXSNWLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621333 | |

| Record name | 1-Bromo-4-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-34-9 | |

| Record name | 1-Bromo-4-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.